![molecular formula C15H12BrCl2N3O2 B13027993 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride typically involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Widely studied for its anti-cancer and anti-inflammatory properties.
Uniqueness
4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of bromine, chlorine, and oxadiazole moieties makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H12BrCl2N3O2 |
|---|---|
Peso molecular |
417.1 g/mol |
Nombre IUPAC |
5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-methylpyridin-4-yl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C15H11BrClN3O2.ClH/c1-9-7-18-5-4-11(9)15-19-14(22-20-15)8-21-13-3-2-10(16)6-12(13)17;/h2-7H,8H2,1H3;1H |
Clave InChI |
UYNUNYYHUNLNAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


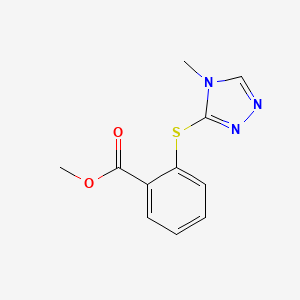
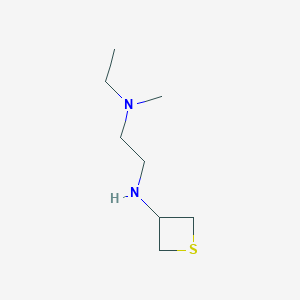

![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
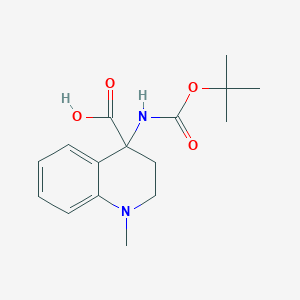
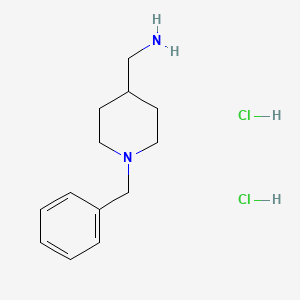
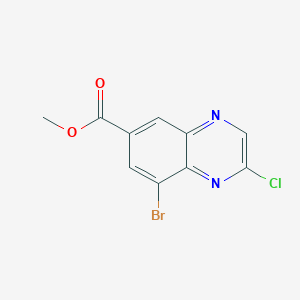
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
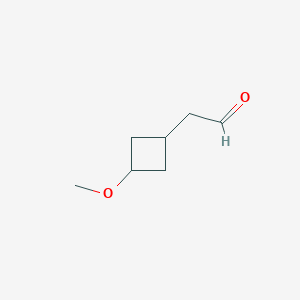
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
